molecular formula C17H13Cl2N3O3S2 B12205556 2,4-dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

2,4-dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12205556
M. Wt: 442.3 g/mol
InChI Key: MYJSHGOFICFMKM-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a benzamide moiety, which is a benzene ring attached to an amide group. The presence of chlorine atoms at the 2 and 4 positions of the benzene ring further adds to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions. The resulting thiadiazole intermediate is then subjected to sulfonylation using 3-methylbenzyl chloride in the presence of a base such as triethylamine.

The next step involves the chlorination of the benzene ring. This can be done by treating the benzamide with chlorine gas or a chlorinating agent like thionyl chloride. The final step is the coupling of the chlorinated benzamide with the sulfonylated thiadiazole intermediate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and the sulfonyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1H-imidazol-2-yl)benzamide
  • 2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1H-pyrazol-2-yl)benzamide
  • 2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1H-triazol-2-yl)benzamide

Uniqueness

The uniqueness of 2,4-dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide lies in its specific combination of functional groups and ring structures. The presence of the thiadiazole ring, along with the sulfonyl and benzamide moieties, imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13Cl2N3O3S2

Molecular Weight

442.3 g/mol

IUPAC Name

2,4-dichloro-N-[5-[(3-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H13Cl2N3O3S2/c1-10-3-2-4-11(7-10)9-27(24,25)17-22-21-16(26-17)20-15(23)13-6-5-12(18)8-14(13)19/h2-8H,9H2,1H3,(H,20,21,23)

InChI Key

MYJSHGOFICFMKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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